Diethyl tetrahydropyran-4,4-dicarboxylate
Description
Significance of Tetrahydropyrans as Heterocyclic Scaffolds in Organic Synthesis
The tetrahydropyran (B127337) (THP) ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold frequently encountered in a myriad of natural products and pharmacologically active molecules. holycross.edu Its prevalence underscores its importance in medicinal chemistry and drug discovery. The THP motif is a core structural component in a wide range of bioactive natural products, including those with anti-inflammatory and anti-osteoporotic properties. holycross.edu
The synthetic appeal of tetrahydropyrans lies in their conformational pre-organization and the ability of the ether oxygen to engage in hydrogen bonding, which can be crucial for molecular recognition at biological targets. nih.gov The development of stereoselective methods for the synthesis of substituted tetrahydropyrans is a significant area of research, as the biological activity of these compounds is often highly dependent on their stereochemistry. holycross.edu Various synthetic strategies have been developed to access these valuable scaffolds, including Prins cyclizations, oxa-Michael additions, and hetero-Diels-Alder reactions. holycross.edubohrium.com
Diethyl Tetrahydropyran-4,4-dicarboxylate as a Central Intermediate in Synthetic Pathways
This compound serves as a valuable intermediate in the synthesis of more complex molecules. One of the key synthetic routes to this compound involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether. This straightforward approach provides a geminal diester functionality at the 4-position of the tetrahydropyran ring, which is ripe for further chemical manipulation.
A primary application of this compound is its role as a precursor to other useful building blocks. For instance, it can be hydrolyzed to tetrahydropyran-4,4-dicarboxylic acid, which can then undergo controlled decarboxylation to yield tetrahydropyran-4-carboxylic acid. This transformation highlights the utility of the gem-diester as a masked carboxylic acid group.
The presence of two ester groups at the same carbon atom also opens up possibilities for the synthesis of spirocyclic systems. The C-4 position of the tetrahydropyran ring can act as a spiro center, allowing for the construction of intricate three-dimensional architectures that are of interest in drug discovery and materials science. The reactivity of the ester groups allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of a diverse range of tetrahydropyran derivatives.
Overview of Research Trajectories for Related Tetrahydropyran Derivatives
The inherent biological relevance of the tetrahydropyran scaffold has spurred extensive research into the synthesis and evaluation of its derivatives for a wide array of therapeutic applications. These research trajectories often focus on the development of novel synthetic methodologies to access structurally diverse tetrahydropyrans and the subsequent investigation of their biological activities.
One significant area of research is in the development of antiviral agents. Notably, the tetrahydropyran motif is a key structural feature in several HIV protease inhibitors. nih.gov The cyclic ether structure can mimic peptide backbones and form crucial hydrogen bonds within the enzyme's active site. nih.gov
Furthermore, numerous marine natural products containing the tetrahydropyran ring have demonstrated potent cytotoxic activity, making them attractive leads for the development of new anticancer drugs. mdpi.com The synthesis of these complex natural products and their analogues is a major focus of contemporary organic synthesis. mdpi.comrsc.org
The versatility of the tetrahydropyran scaffold is further illustrated by its incorporation into molecules targeting a range of other biological processes. Research has explored tetrahydropyran derivatives as anti-inflammatory agents and for the treatment of osteoporosis. holycross.edu The following table provides a summary of the diverse biological activities reported for various tetrahydropyran derivatives.
| Biological Activity | Examples of Tetrahydropyran-Containing Molecules |
| Anti-inflammatory | Cryptoconcatone H holycross.edu |
| Anti-osteoporotic | Diospongin B holycross.edu |
| Antiviral (HIV Protease Inhibitors) | Various synthetic derivatives nih.gov |
| Anticancer/Cytotoxic | Marine natural products like Neopeltolide mdpi.com |
This diverse range of biological activities underscores the continued importance of tetrahydropyran derivatives in medicinal chemistry and highlights the ongoing need for innovative synthetic strategies to access novel analogues.
Structure
2D Structure
Properties
IUPAC Name |
diethyl oxane-4,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMJWCFQOFDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286338 | |
| Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-77-4 | |
| Record name | 5382-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthesis Methodologies for Diethyl Tetrahydropyran 4,4 Dicarboxylate and Its Analogues
Cyclization Reactions in the Formation of the Tetrahydropyran (B127337) Core
The formation of the six-membered tetrahydropyran ring is the cornerstone of synthesizing Diethyl tetrahydropyran-4,4-dicarboxylate and its analogues. Various cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope and efficiency.
A direct and fundamental method for the synthesis of this compound involves the cyclization of diethyl malonate with a suitable dielectrophile. ijprajournal.com This reaction leverages the acidity of the methylene (B1212753) protons in diethyl malonate, which can be deprotonated by a base to form a nucleophilic enolate. pearson.com This enolate then participates in a double nucleophilic substitution reaction with an electrophile containing two leaving groups, such as bis(2-chloroethyl) ether, to form the tetrahydropyran ring. ijprajournal.com
The reaction mechanism proceeds in two key steps:
Enolate Formation: A base, such as sodium hydroxide (B78521) or potassium carbonate, removes a proton from the α-carbon of diethyl malonate, creating a resonance-stabilized carbanion (enolate). ijprajournal.compearson.com
Nucleophilic Substitution: The enolate attacks one of the electrophilic carbons of bis(2-chloroethyl) ether, displacing a chloride ion. A second, intramolecular nucleophilic attack by the resulting intermediate closes the ring to yield this compound. ijprajournal.com
The efficiency of this cyclization is influenced by the choice of base, solvent, and reaction temperature. ijprajournal.com
| Base | Solvent | Phase Transfer Catalyst | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Toluene | TBAB | 85-90% | ijprajournal.com |
| Potassium Carbonate (K2CO3) | DMF | None | 70-75% | ijprajournal.com |
Table 1. Representative Conditions for the Cyclization of Diethyl Malonate with Bis(2-chloroethyl) ether. ijprajournal.com
Intramolecular cyclization offers a powerful approach to the tetrahydropyran core, often providing high levels of stereocontrol. These strategies involve forming a linear precursor that already contains the necessary oxygen atom and carbon chain, which is then induced to cyclize.
Prominent intramolecular strategies include:
Intramolecular Oxa-Michael Addition: This method involves the 1,4-addition of an alcohol nucleophile to an α,β-unsaturated carbonyl system within the same molecule. It is a useful technique for constructing the THP ring, with the stereochemical outcome depending on the substrate's structure and the reaction conditions. nih.gov
Intramolecular Hydroalkoxylation: The addition of an alcohol's O-H bond across a carbon-carbon double bond in the same molecule can be catalyzed by various metals, including platinum, gold, and cobalt, to yield cyclic ethers. organic-chemistry.org This method is tolerant of numerous functional groups. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM has emerged as a robust tool for forming cyclic structures. For THP synthesis, a diene precursor containing an ether linkage is treated with a ruthenium catalyst, such as a Grubbs catalyst, to form the cyclic olefin, which can then be reduced to the saturated THP ring. nih.govacs.org The RCM of diethyl (diallyl)malonate serves as a model for synthesizing analogues. acs.org
Intramolecular Epoxide Ring Opening (IERO): 4,5-Epoxy-alcohols can undergo intramolecular cyclization to form either five-membered tetrahydrofurans or six-membered tetrahydropyrans. nih.gov Achieving regioselectivity for the 6-membered THP ring (6-endo cyclization) is a key challenge that can be controlled by the strategic use of reagents and reaction conditions. nih.gov
The Prins cyclization is a powerful and convergent reaction for constructing substituted tetrahydropyran rings. beilstein-journals.orgresearchgate.net The classic reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net This process generates a key oxocarbenium ion intermediate, which is then trapped by the alkene to form the six-membered ring. nih.govbeilstein-journals.org
The versatility of the Prins reaction has led to the development of several variants:
Silyl-Prins Cyclization: In this modification, the oxocarbenium ion is trapped by nucleophiles like allylsilanes or vinylsilanes. This approach often proceeds with high stereocontrol. nih.govbeilstein-journals.org
Mukaiyama Aldol (B89426)–Prins (MAP) Cyclization: This cascade reaction involves introducing a nucleophile into an enol ether, which effectively traps the reactive oxocarbenium ion, preventing side reactions and leading to the desired THP product. nih.govbeilstein-journals.org
Catalysis: A wide range of Brønsted and Lewis acids are used to catalyze the reaction, including BF₃·OEt₂, SnCl₄, InCl₃, and phosphomolybdic acid. nih.govorganic-chemistry.orgresearchgate.net The choice of catalyst can significantly influence the reaction's yield and stereoselectivity. nih.gov
A major advantage of the Prins cyclization is its ability to generate polysubstituted tetrahydropyrans with a high degree of diastereoselectivity, often favoring the formation of all-cis products via a chair-like transition state. nih.gov However, potential drawbacks include racemization and side-chain exchange reactions. nih.govbeilstein-journals.org
Stereoselective Synthesis of Tetrahydropyran-4,4-dicarboxylate Derivatives
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for biologically active molecules. Stereoselective methods for synthesizing THP derivatives aim to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the final product.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In THP synthesis, this often involves controlling the orientation of substituents on the ring.
Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. For instance, in Prins-type cyclizations, the geometry of the homoallylic alcohol (cis or trans) can influence the stereochemical outcome of the product. datapdf.com
Reagent-Controlled Diastereoselectivity: The choice of catalyst or reagent can dictate the stereochemical pathway. Copper(II)-bisphosphine complexes have been shown to catalyze a sequential olefin migration and Prins cyclization to afford trans-2,3-disubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov This outcome is rationalized by a favored Zimmerman-Traxler-type transition state model. nih.gov
Tandem Reactions: Multi-step, one-pot sequences can establish multiple stereocenters with high control. A tandem sequence of an aldol reaction, Knoevenagel condensation, and intramolecular Michael addition has been used to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov
| Method | Key Reagents/Catalysts | Resulting Stereochemistry | Reference |
| Prins Cyclization | Lewis Acids (e.g., SnCl₄, InCl₃) | Often cis-2,6-disubstituted | nih.govdatapdf.com |
| Olefin Migration/Prins | Cu(OTf)₂-bisphosphine | trans-2,3-disubstituted | nih.gov |
| Aldol/Knoevenagel/Michael | Base-catalyzed tandem | Highly substituted, single diastereomer | nih.gov |
| Intramolecular Allylation | Brønsted Acid | 2,4,5-trisubstituted | rsc.org |
Table 2. Comparison of Diastereoselective Methods for Tetrahydropyran Synthesis.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, which create a chiral environment for the reaction, or chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome.
Key enantioselective strategies for THP synthesis include:
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and confined imino-imidodiphosphate (iIDP) acids have proven effective in catalyzing enantioselective reactions. organic-chemistry.orgwhiterose.ac.uk For example, iIDP catalysts have been used in asymmetric Prins cyclizations to produce 4-methylenetetrahydropyrans with high yields and enantioselectivities. organic-chemistry.org
Organocatalysis: Small chiral organic molecules can act as powerful catalysts. Bifunctional catalysts, such as quinine-based squaramides, can simultaneously activate both the nucleophile and electrophile in cascade reactions to build highly functionalized, chiral THP rings with multiple contiguous stereocenters. whiterose.ac.uknih.gov
Metal-Based Chiral Lewis Acid Catalysis: Chiral metal complexes are widely used in asymmetric synthesis. Catalytic asymmetric hetero-Diels-Alder reactions, often employing chiral chromium or copper complexes, are a powerful method for constructing chiral dihydropyranones, which are precursors to THPs. nih.govnih.gov
Chiral Auxiliaries: An achiral substrate can be temporarily attached to a chiral molecule (the auxiliary), which then directs a stereoselective reaction. The Evans aldol-Prins protocol utilizes a chiral N-acyloxazolidin-2-one auxiliary to generate a homoallylic alcohol, which then undergoes a diastereoselective Prins cyclization. nih.gov
| Catalyst/Auxiliary Type | Reaction Type | Example | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Intramolecular Oxa-Michael | CPA-catalyzed cyclization | Up to 99% | whiterose.ac.uk |
| Chiral Brønsted Acid | Asymmetric Prins Cyclization | Imino-imidodiphosphate (iIDP) | High | organic-chemistry.org |
| Organocatalyst | Michael/Henry/Ketalization | Quinine-based squaramide | 93–99% | nih.gov |
| Chiral Metal Complex | Hetero-Diels-Alder | (S,S)-Cr(III)-salen complex | >98% | nih.gov |
| Chiral Organocatalyst | Asymmetric Allylation | (S)-3,3′-Cl₂-BINOL | >99:1 er | acs.org |
Table 3. Examples of Enantioselective Methodologies for Tetrahydropyran Synthesis.
Control of Relative and Absolute Stereochemistry in Tetrahydropyran Scaffolds
The precise control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for complex molecules containing stereocenters. In the context of tetrahydropyran (THP) scaffolds, achieving specific relative and absolute stereochemistry is essential for their application in areas such as natural product synthesis.
Relative stereochemistry defines the spatial relationship between different stereocenters within a single molecule. For instance, substituents on the THP ring can be arranged in a cis (on the same side) or trans (on opposite sides) relationship to each other. Methodologies to control this aspect often rely on thermodynamically or kinetically controlled cyclization reactions. For example, acid-catalyzed cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5), selectively forming the anti product between the silyl (B83357) group and a substituent at the C3 position. uva.es Similarly, intramolecular allylation of a (Z)-allylsilane onto an aldehyde using a Brønsted acid can yield 2,4,5-trisubstituted tetrahydropyrans with well-defined relative stereochemistry. organic-chemistry.org
Absolute stereochemistry refers to the specific R/S configuration at each chiral center, which distinguishes a molecule from its mirror image (enantiomer). Controlling absolute stereochemistry typically involves asymmetric synthesis, which can be achieved using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch An approach using an asymmetric Horner-Wadsworth-Emmons (HWE) reaction is particularly versatile. nih.govacs.org The asymmetric HWE reaction establishes the absolute configuration of the final product, while the relative configuration is determined by the geometry of the HWE reaction and the stereochemistry of the subsequent cyclization step. nih.govacs.org Catalytic asymmetric hetero-Diels-Alder reactions are another powerful tool for constructing highly substituted THP rings with defined absolute stereochemistry. nih.gov
Strategies for achieving stereocontrol in THP synthesis are diverse and can be tailored to the desired substitution pattern and stereochemical outcome.
| Method | Type of Control | Key Features |
| Acid-mediated cyclization of allylsilyl alcohols uva.es | Relative Stereochemistry | High diastereoselectivity for anti products. |
| Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction nih.govacs.org | Absolute and Relative Stereochemistry | HWE step controls absolute configuration; cyclization controls relative configuration. |
| Catalytic Asymmetric Hetero-Diels-Alder Reaction nih.gov | Absolute Stereochemistry | Constructs highly functionalized THP rings. |
| Intramolecular Allylation of (Z)-allylsilanes organic-chemistry.org | Relative Stereochemistry | Brønsted acid activation leads to stereoselective cyclization. |
| Prins-type Cyclization organic-chemistry.orgscispace.com | Relative Stereochemistry | Can be used to create spirocyclic and other complex THP derivatives. |
Green Chemistry Principles in Tetrahydropyran Dicarboxylate Synthesis
The application of green chemistry principles to the synthesis of tetrahydropyran structures aims to reduce the environmental impact by improving efficiency and minimizing waste and the use of hazardous materials. researchgate.netgreenchemistry-toolkit.org
Pot, Atom, and Step Economy (PASE) is a core concept in green chemistry that promotes efficiency in synthesis. whiterose.ac.ukrsc.orgresearchgate.netspringerprofessional.de
Pot Economy involves conducting multiple reaction steps in a single reaction vessel, which avoids the need for isolating and purifying intermediates, thereby saving time, solvents, and energy. researchgate.net
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. greenchemistry-toolkit.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste.
A synthetic strategy for highly substituted tetrahydropyran-4-ones demonstrates the successful application of PASE. whiterose.ac.ukrsc.org This approach combines a Lewis acid-promoted addition of diketene (B1670635) to an aldehyde, a Knoevenagel condensation, and an intramolecular Michael reaction into a single pot. whiterose.ac.ukresearchgate.net This one-pot process exemplifies high pot and step economy. Furthermore, it achieves high atom economy as nearly all atoms from the reactants are incorporated into the final tetrahydropyran product, with the exception of one equivalent of water and the catalyst. whiterose.ac.ukresearchgate.net Such PASE-driven syntheses are significantly "greener" than conventional multi-step routes. whiterose.ac.ukrsc.org
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. nih.gov Green chemistry encourages the use of more sustainable alternatives or the elimination of solvents altogether. tudelft.nl
Solvent-free conditions represent an ideal scenario, reducing waste and simplifying purification. scielo.br An efficient, solvent-free Prins-cyclization reaction has been reported for the synthesis of tetrahydropyran derivatives by simply grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid on silica (B1680970) gel. scielo.br This method avoids the use of hazardous organic solvents and is highly efficient. scielo.br
When a solvent is necessary, sustainable solvents are preferred. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Other alternatives derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are also gaining traction as replacements for conventional ether solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com Tetrahydropyran (THP) itself is being explored as a biomass-derived, biodegradable, and economically competitive green solvent. researchgate.netrsc.orgosti.govosti.gov
| Approach | Examples | Advantages |
| Solvent-Free Synthesis | Grinding reactants with a solid catalyst (e.g., p-TSA on silica gel) scielo.br | Eliminates solvent waste, simplifies workup, reduces energy consumption. |
| Sustainable Solvents | Water, 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydropyran (THP) researchgate.netsigmaaldrich.comresearchgate.net | Reduced toxicity, often biodegradable, derived from renewable sources. |
Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency and selectivity under milder conditions. The design of recyclable catalysts is particularly important for sustainable processes. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.
For instance, in the production of tetrahydropyran (THP) from biomass-derived 3,4-dihydropyran (DHP), a Nickel on silica (Ni/SiO₂) catalyst has been used effectively in a continuous flow reactor. rsc.orgosti.gov This catalyst demonstrates low deactivation rates and can be regenerated in situ, making the process more sustainable. rsc.orgosti.gov Similarly, γ-Alumina (γ-Al₂O₃) has been used as a solid acid catalyst for the dehydration of tetrahydrofurfuryl alcohol to produce DHP, a precursor to THP. researchgate.net Although it deactivates over time, the γ-Al₂O₃ catalyst can be almost fully regenerated through calcination. researchgate.net The use of recyclable catalysts like aluminum chloride hexahydrate under solvent-free conditions for tetrahydropyranylation reactions further highlights the move towards more environmentally friendly catalytic systems. researchgate.net
To objectively assess the "greenness" of a chemical process, several metrics have been developed. These quantitative tools help chemists compare different synthetic routes and identify areas for improvement. nih.govuni-oldenburg.de
Atom Economy (AE): As previously mentioned, this metric calculates the percentage of reactant atoms that end up in the desired product. tudelft.nl
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. semanticscholar.org A lower E-Factor indicates a greener process. semanticscholar.org
Process Mass Intensity (PMI): This metric is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. semanticscholar.org
Environmental Quotient (EQ): This metric refines the E-Factor by incorporating a "Q value," which is an environmental hazard quotient related to the toxicity of the waste produced. semanticscholar.org
These metrics provide a framework for evaluating the environmental performance of synthetic routes to tetrahydropyran dicarboxylates, encouraging the design of more sustainable processes from the outset. nih.govresearchgate.net Software tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) can facilitate these calculations. uni-oldenburg.deresearchgate.net
Multicomponent Reaction (MCR) Approaches to Functionalized Tetrahydropyrans
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates most or all of the atoms from the starting materials. scispace.comnih.gov This approach aligns perfectly with the principles of PASE, offering high levels of pot, atom, and step economy. researchgate.net
MCRs are powerful tools for the rapid generation of molecular complexity and have been successfully applied to the synthesis of functionalized tetrahydropyran and related heterocyclic frameworks. scispace.com For example, a Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and an acid like methanesulfonic acid can be performed as an MCR to produce spirocyclic tetrahydropyranyl derivatives in good yields. scispace.com This method provides a straightforward entry to complex heterocyclic structures in a single step. scispace.com The development of MCRs for synthesizing libraries of tetrahydropyridine (B1245486) derivatives, which are structurally related to tetrahydropyrans, further showcases the power of this approach for creating diverse and potentially biologically active molecules efficiently. researchgate.nettandfonline.com The key advantages of MCRs include operational simplicity, reduced reaction times, high yields, and minimized waste generation, making them a cornerstone of modern green synthetic chemistry. nih.govresearchgate.net
Chemo- and Regioselective Synthetic Strategies for Tetrahydropyran Construction
The tetrahydropyran (THP) ring is a prevalent structural motif in numerous biologically significant natural products and pharmaceutical agents. acs.orgnih.govwhiterose.ac.uk Consequently, the development of synthetic methodologies that allow for the precise control of chemo- and regioselectivity during the construction of this heterocyclic system is a paramount objective in organic chemistry. rsc.org Strategies that can selectively form the six-membered oxygen-containing ring in the presence of other functional groups (chemoselectivity) and control the position of ring closure (regioselectivity) are crucial for the efficient synthesis of complex molecules.
A variety of powerful methods have been established for the stereoselective synthesis of the tetrahydropyran skeleton. nih.gov Common approaches include the Prins cyclization, hetero-Diels–Alder reactions, ring-closing metathesis, and intramolecular cyclizations of epoxy alcohols. nih.govrsc.org More recent advancements have introduced innovative strategies such as metal-mediated cyclizations, domino reactions, and asymmetric organocatalysis to further enhance selectivity and efficiency. acs.orgwhiterose.ac.ukrsc.org
Intramolecular Epoxide Ring Opening (IERO)
The intramolecular ring opening of 4,5-epoxy alcohols is a widely utilized strategy for constructing tetrahydropyran rings. The regioselectivity of this reaction is a critical aspect, as it can potentially lead to either the 6-membered THP ring (6-endo cyclization) or the 5-membered tetrahydrofuran (THF) ring (5-exo cyclization). nih.gov Achieving high selectivity for the desired THP product often requires careful substrate design and selection of reaction conditions.
Several factors influence the regiochemical outcome. For instance, the use of cobalt complexes with acetylenic epoxides has been shown to strongly favor the 6-endo pathway, proposedly due to neighboring group assistance from the cobalt complex. nih.gov This method provides excellent yields and stereoselectivity for both cis- and trans-epoxides. Similarly, Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) can promote the selective formation of THPs from trisubstituted epoxides, a strategy successfully applied in the total synthesis of natural products like thyrsiferol. nih.gov
Prins Cyclization and Related Reactions
The Prins reaction, involving the cyclization of a homoallylic alcohol with an aldehyde, has emerged as a powerful technique for the stereoselective synthesis of substituted tetrahydropyrans. nih.govntu.edu.sg Modifications of this reaction, such as the silyl-Prins cyclization, enhance its utility and selectivity. In these reactions, an oxocarbenium ion is generated, which is then trapped intramolecularly by an alkene. nih.gov
For example, the intramolecular Sakurai cyclization, a variant of the Prins reaction, utilizes an allylsilane as the nucleophile. nih.gov This approach has been used to construct cis-2,6-disubstituted tetrahydropyrans with high stereocontrol. nih.govbeilstein-journals.org The choice of Lewis acid is critical; catalysts like TMSOTf are often employed to promote the cyclization. nih.gov The reaction proceeds through a chair-like transition state to afford the thermodynamically favored product.
| Reactants | Catalyst/Reagent | Product | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Homoallylic alcohol, Aldehyde | Phosphomolybdic acid in water | cis-Tetrahydropyran-4-ol | High | All cis-selectivity | organic-chemistry.org |
| Silane 205, Aldehyde | TMSOTf | cis-2,6-disubstituted tetrahydropyran 207 | Not specified | High | nih.gov |
| Hydroxy-substituted silyl enol ether 212, Aldehyde 213 | Not specified | cis-2,6-disubstituted tetrahydropyran-4-one 215 | Not specified | Diastereoselective | nih.gov |
Metal-Catalyzed Cyclizations
Metal-catalyzed reactions offer a broad platform for the chemo- and regioselective synthesis of tetrahydropyrans. Palladium catalysis, in particular, has been extensively explored. An oxidative Heck redox-relay strategy, for instance, allows for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols under mild conditions with excellent stereoselectivity. acs.org
Gold-catalyzed cyclizations of chiral monoallylic diols are also highly stereoselective. organic-chemistry.org Furthermore, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins has proven effective, tolerating a wide array of functional groups. organic-chemistry.org These methods often proceed with high atom economy and under mild conditions, making them attractive for complex molecule synthesis.
| Strategy | Substrate | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohols | Pd(MeCN)₂(OTs)₂ | Excellent stereoselectivity for 2,6-trans-THPs | acs.org |
| Platinum-Catalyzed Hydroalkoxylation | γ- and δ-hydroxy olefins | Platinum complex | Tolerates various functional groups | organic-chemistry.org |
| Gold-Catalyzed Cyclization | Chiral monoallylic diols | Gold(I) complex | Highly stereoselective | organic-chemistry.org |
| Indium-Mediated Cyclization | Homoallyl alcohols, Aldehydes | Indium trichloride | Excellent diastereoselectivities for polysubstituted THPs | nih.gov |
Domino and Tandem Reactions
Domino reactions, where a sequence of transformations occurs in a single pot, provide an efficient and atom-economical route to complex molecular architectures. A notable example is the domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization catalyzed by the Hoveyda–Grubbs second-generation catalyst. acs.org This strategy enables the rapid and stereoselective synthesis of substituted tetrahydropyrans from simple acyclic precursors in a single flask. acs.org Similarly, a 'clip-cycle' approach involving olefin metathesis followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid has been developed for the asymmetric synthesis of spirocyclic THPs with high enantioselectivity. whiterose.ac.uk
Cycloaddition Reactions
Cycloaddition reactions, such as the hetero-Diels–Alder reaction, represent a powerful tool for the construction of the tetrahydropyran ring with control over stereochemistry. nih.govrsc.org These reactions involve the combination of two π-systems to form a cyclic product. libretexts.org For example, a metal-assisted dipolar cycloaddition reaction has been reported for the preparation of highly substituted tetrahydropyrans. lboro.ac.uk These methods are highly valued for their ability to rapidly build molecular complexity.
Iii. Reaction Mechanisms and Mechanistic Studies of Diethyl Tetrahydropyran 4,4 Dicarboxylate Transformations
Mechanistic Pathways of Ring Formation Reactions
The synthesis of diethyl tetrahydropyran-4,4-dicarboxylate is most commonly achieved through a cyclization reaction involving diethyl malonate and bis(2-chloroethyl) ether. ijprajournal.com The mechanistic pathway for this transformation is a classic example of a double nucleophilic substitution reaction, often conducted in the presence of a base.
The mechanism initiates with the deprotonation of the α-carbon of diethyl malonate by a base (e.g., sodium ethoxide, sodium hydroxide). This generates a highly nucleophilic enolate ion. This enolate then acts as the nucleophile, attacking one of the electrophilic primary carbons of bis(2-chloroethyl) ether in an SN2 reaction, displacing a chloride ion and forming a new carbon-carbon bond. ijprajournal.com
Various strategies exist for the construction of tetrahydropyran (B127337) (THP) rings, which are prevalent in many natural products. rsc.orgresearchgate.net These methods include hetero-Diels-Alder reactions, Prins cyclizations, and metal-mediated cyclizations, each with its own distinct mechanistic pathway. rsc.orgresearchgate.netresearchgate.net For instance, the Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate. organic-chemistry.org
Exploration of Decarboxylation Mechanisms of Tetrahydropyran Dicarboxylic Acids
The transformation of this compound often involves its hydrolysis to the corresponding tetrahydropyran-4,4-dicarboxylic acid, which is then subjected to decarboxylation. ijprajournal.com This process typically requires heating and results in the loss of one of the carboxylic acid groups as carbon dioxide to yield tetrahydropyran-4-carboxylic acid. ijprajournal.comgoogle.com
The mechanism of decarboxylation for geminal dicarboxylic acids like tetrahydropyran-4,4-dicarboxylic acid is analogous to that of β-keto acids and other malonic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comyoutube.com In this concerted mechanism, the carbonyl oxygen of one carboxylic acid group abstracts the proton from the other carboxylic acid group. Simultaneously, the O-H bond breaks, a new C=C double bond forms (creating an enol intermediate), and the C-C bond to the carboxyl group being eliminated is cleaved. masterorganicchemistry.comyoutube.com
This process expels a molecule of carbon dioxide and initially forms an enol or a carboxylate anion and a protonated carbonyl, which then tautomerizes to the more stable final product, tetrahydropyran-4-carboxylic acid. youtube.com The reaction is driven by the thermodynamic stability of the released CO2 gas. masterorganicchemistry.com The decarboxylation is typically carried out at elevated temperatures, often between 120-130°C, and can be performed in a solvent medium like xylene or paraffin (B1166041) oil to ensure controlled evolution of carbon dioxide and to prevent thermal decomposition of the product. ijprajournal.com
Hydrolytic Processes and Their Underlying Mechanisms
The conversion of this compound to its corresponding dicarboxylic acid is achieved through hydrolysis. This reaction is a fundamental process in organic chemistry, most commonly carried out under basic conditions, a process known as saponification. ijprajournal.comnih.gov
The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of one of the ester groups. ijprajournal.com This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. The ethoxide ion, being a strong base, subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695). This acid-base reaction is essentially irreversible and drives the hydrolysis to completion. The process is repeated for the second ester group. Finally, acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the dicarboxylate salt to yield the final tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com
Selective monohydrolysis of similar diethyl dicarboxylates has also been studied, where one ester group is hydrolyzed while the other remains intact. nih.govresearchgate.net This can be achieved by carefully controlling reaction conditions, such as the stoichiometry of the base and the use of specific catalysts like quaternary ammonium (B1175870) salts. nih.govresearchgate.net
Studies on Electrophilic and Nucleophilic Substitution Reactions
The tetrahydropyran ring in this compound is an ether. Ethers are generally unreactive but can undergo cleavage reactions under harsh conditions, typically involving strong acids like HBr or HI. masterorganicchemistry.compearson.com The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. pearson.com
The reaction begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.compearson.com In an SN2 mechanism, a nucleophile (e.g., Br⁻ or I⁻) then attacks one of the α-carbons, displacing the protonated oxygen group and breaking the C-O bond. masterorganicchemistry.com This results in the opening of the ring to form a dihaloalkane derivative. For secondary carbons, like those in the tetrahydropyran ring, an SN1 pathway involving a carbocation intermediate is also possible, though SN2 is common. pearson.com
Nucleophilic substitution is fundamental to the synthesis of the tetrahydropyran ring itself, as discussed in the ring formation section (3.1), where the malonate enolate acts as a nucleophile. ijprajournal.com The ester groups on the C4 position can also be subject to nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group, but this typically leads to derivatives other than substitution on the ring itself.
Radical Reaction Mechanisms in Tetrahydropyran Systems
Radical reactions are characterized by the involvement of species with unpaired electrons and proceed via chain mechanisms involving initiation, propagation, and termination steps. youtube.com In tetrahydropyran systems, radical reactions are typically initiated by homolytic cleavage of a weak bond, often induced by heat or light, to generate a radical initiator.
A common radical reaction involving saturated rings like tetrahydropyran is hydrogen atom abstraction. montclair.edunih.gov In a propagation step, a radical can abstract a hydrogen atom from one of the carbon atoms of the tetrahydropyran ring to form a more stable molecule and a new tetrahydropyranyl radical. montclair.edu The stability of the resulting carbon-centered radical influences the regioselectivity of the abstraction. The presence of the ether oxygen can influence the stability of radicals at the α-positions (C2 and C6).
Computational studies on the reaction between tetrahydropyran (THP) and a bromine atom show that the reaction proceeds via hydrogen abstraction to form a THP radical. montclair.edu Such radical intermediates can then participate in further reactions, such as addition to double bonds or fragmentation. nih.gov For example, alkoxyl radicals generated from alcohols can undergo β-scission, a type of fragmentation reaction, to yield a carbon-centered radical and a carbonyl compound. acs.org
Computational Chemistry in Elucidating Reaction Pathways and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including those involving tetrahydropyran systems. whiterose.ac.ukrsc.orgnih.gov These methods allow for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of activation energies. mdpi.comresearchgate.net
For instance, DFT calculations have been used to study the thermal decomposition of dihydropyran derivatives, revealing that the reactions proceed through a concerted six-membered transition state. mdpi.com Computational analysis of the reaction between tetrahydropyran and atomic bromine has been performed to understand the energetics of different reaction pathways, calculating free energies of activation for hydrogen abstraction. montclair.edu Such studies found that DFT at the B3LYP level of theory provided reliable results for these systems. montclair.eduwhiterose.ac.uk
Furthermore, computational methods have been employed to investigate the stereoselectivity of ring-forming reactions and ring expansion mechanisms. rsc.orgrsc.org DFT calculations have shown that certain ring expansion reactions proceed via a diradical pathway and have helped explain the stereochemical outcomes by analyzing the bond lengths in key ylide intermediates. rsc.orgrsc.org By modeling the potential energy surfaces of these reactions, researchers can gain insights that are often difficult to obtain through experimental means alone. rsc.org
Iv. Chemical Reactivity and Derivatization Strategies of Diethyl Tetrahydropyran 4,4 Dicarboxylate
Functional Group Interconversions (FGIs) on the Tetrahydropyran-4,4-dicarboxylate Scaffold
A primary functional group interconversion for diethyl tetrahydropyran-4,4-dicarboxylate involves the transformation of its ester groups. The diester can be hydrolyzed to the corresponding tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com This diacid serves as a key intermediate for further modifications.
One of the most significant subsequent transformations is a controlled decarboxylation. By heating tetrahydropyran-4,4-dicarboxylic acid, typically in a solvent medium at temperatures around 120-130°C, one of the carboxylic acid groups is eliminated, yielding tetrahydropyran-4-carboxylic acid. ijprajournal.com This process is crucial for accessing monosubstituted tetrahydropyran (B127337) derivatives, which are valuable building blocks in medicinal chemistry and materials science. ijprajournal.com The conversion of the diester to a monocarboxylic acid represents a powerful FGI strategy, enabling a shift from a geminal disubstituted pattern to a simpler, yet highly functional, scaffold.
Transformations of the Ester Functionalities (e.g., Hydrolysis, Transesterification)
The ester functionalities of this compound are prime targets for chemical modification, with hydrolysis being a well-documented transformation.
Hydrolysis: The complete hydrolysis of both ester groups to form tetrahydropyran-4,4-dicarboxylic acid is readily achieved in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. ijprajournal.com This saponification reaction proceeds via a nucleophilic acyl substitution mechanism.
Interestingly, selective monohydrolysis of one of the two equivalent ester groups can be achieved under carefully controlled conditions, yielding the corresponding monoester, 4-(ethoxycarbonyl)tetrahydropyran-4-carboxylic acid. This selective transformation has been demonstrated for structurally related 4-aryl-4H-pyran-3,5-dicarboxylates using a quaternary ammonium (B1175870) salt catalyst, such as tetraethylammonium (B1195904) bromide (TEAB), in a mixed aqueous-organic solvent system. youtube.com The ability to selectively hydrolyze one ester group opens avenues for orthogonal derivatization of the resulting carboxylic acid and the remaining ester.
Transesterification: While specific literature on the transesterification of this compound is not abundant, the general principles of this reaction are applicable. Transesterification, the conversion of one ester to another by exchanging the alkoxy group, can be catalyzed by either acids or bases. For instance, reacting the diethyl ester with a different alcohol in the presence of a catalytic amount of an alkoxide or a strong acid would lead to the corresponding new diester. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
The following table summarizes the conditions for the hydrolysis of this compound and related compounds.
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Complete Dihydrolysis | NaOH or KOH in a suitable solvent (e.g., water/alcohol mixture), 40-50°C | Tetrahydropyran-4,4-dicarboxylic acid | ijprajournal.com |
| Selective Monohydrolysis (of a related compound) | 1.2 equivalents of NaOH, 1.0 equivalent of TEAB, 10% water-ethanol, 40°C | Monoester-monoacid derivative | youtube.com |
Alkylation and Arylation Strategies at the Tetrahydropyran Core
Direct alkylation and arylation at the C-H bonds of the tetrahydropyran core of this compound are challenging due to the lack of inherent activation. However, strategies can be envisioned based on the reactivity of related systems.
Alkylation: The principles of the malonic ester synthesis can be conceptually applied here. libretexts.orglibretexts.org The alpha-hydrogens in diethyl malonate are acidic due to the presence of two flanking carbonyl groups. While this compound itself lacks alpha-hydrogens at the C4 position, its precursor, tetrahydropyran-4-one, can be derivatized to introduce functionalities amenable to alkylation. For instance, a β-keto ester derivative of tetrahydropyran could be alkylated at the alpha-position to the ester. pressbooks.pub
Arylation: Modern organic synthesis has seen the development of powerful C-H arylation methods, often catalyzed by transition metals like palladium. acs.org While direct C-H arylation of the tetrahydropyran ring in this specific diester has not been extensively reported, studies on related heterocyclic systems provide valuable insights. For example, the palladium-catalyzed C-H arylation of thiopyran derivatives with aryl halides has been demonstrated to occur at the α-position to the heteroatom. rsc.org Such methodologies could potentially be adapted for the arylation of the tetrahydropyran core, likely at the C2 and C6 positions adjacent to the oxygen atom, which are more activated.
Reductive Transformations of the Tetrahydropyran Ring System
Reductive transformations of this compound can target either the ester functionalities or the tetrahydropyran ring itself.
Reduction of Ester Groups: The ester groups can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). ijprajournal.comrsc.org This reaction would convert this compound into 4,4-bis(hydroxymethyl)tetrahydropyran. This diol is a versatile intermediate for further derivatization, for example, through etherification or esterification reactions. The reduction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govwikipedia.org
Reductive Cleavage of the Tetrahydropyran Ring: The tetrahydropyran ring is generally stable to many reducing conditions. However, under certain circumstances, particularly with Lewis acidic reagents, reductive cleavage of the ether linkage can occur. For instance, the hydrogenolysis of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with a combination of LiAlH₄ and aluminum chloride (AlCl₃) can lead to ring-opened products. acs.org While the C4 position of this compound is not directly analogous to the anomeric C2 position, the possibility of ring-opening under harsh reductive conditions should be considered. More contemporary methods for the reductive ring-opening of cyclic ethers catalyzed by various metal complexes have also been developed. amazonaws.com
Oxidative Modifications and Their Selectivity
The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. The tetrahydropyran ring is susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen.
Studies on the low-temperature oxidation of the parent tetrahydropyran molecule have shown that complex reaction networks are involved, leading to ring-opening products such as pentanal-5-yl and butanal-4-yl radicals. organic-chemistry.org This suggests that radical-based oxidation could lead to the cleavage of the tetrahydropyran ring in the title compound as well.
More controlled, selective oxidation is a significant challenge. The oxidative cleavage of ethers can be achieved using various reagents. For example, some fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of tetrahydrofuran to 4-hydroxybutanal, proceeding through a two-electron oxidation. nih.gov While enzymatic, this provides a conceptual basis for the types of transformations that could be targeted synthetically. Chemical oxidation of aromatic compounds, a related area, often involves ring cleavage as a significant pathway. nih.gov
The selective oxidation of specific C-H bonds on the tetrahydropyran ring without affecting the ester groups would require sophisticated catalytic systems, and there is limited specific literature on such transformations for this compound.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The tetrahydropyran-4,4-dicarboxylate scaffold can be a platform for various carbon-carbon and carbon-heteroatom bond-forming reactions, often after initial modification.
Carbon-Carbon Bond Formation:
Knoevenagel Condensation: While the title compound itself is not a typical substrate for Knoevenagel condensation, its derivatives can be. wikipedia.org For instance, if one of the ester groups is converted to an aldehyde, it could then undergo condensation with an active methylene (B1212753) compound. More relevantly, the hydrolysis and decarboxylation product, tetrahydropyran-4-carboxylic acid, can be converted to tetrahydropyran-4-one. This ketone can then participate in Knoevenagel-type reactions. acs.org
Michael Addition: Similarly, derivatives of this compound can be employed in Michael additions. rsc.org For example, an α,β-unsaturated ester could be synthesized from a derivative of the title compound, which could then act as a Michael acceptor. mdpi.com Conversely, the enolate of a related tetrahydropyran-4-one system can act as a Michael donor. acs.org
Carbon-Heteroatom Bond Formation: The introduction of heteroatoms can be achieved through various synthetic strategies. For instance, the diol obtained from the reduction of the ester groups can be converted into dihalides or ditosylates, which can then be displaced by nucleophiles such as amines, thiols, or azides to introduce nitrogen or sulfur atoms. The formation of C-S bonds via thia-Michael additions to α,β-unsaturated systems derived from the tetrahydropyran scaffold is also a viable strategy. srce.hr
The following table provides examples of C-C and C-Heteroatom bond-forming reactions on related tetrahydropyran systems.
| Reaction Type | Substrate Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel/Michael Addition | β-ketoester and aldehyde | BF₃·OEt₂ | Highly substituted tetrahydropyran-4-one | acs.org |
| Thia-Michael Addition | α,β-unsaturated carbonyl and thiol | Base or Lewis acid catalyst | β-thioether carbonyl compound | srce.hr |
| Intramolecular oxa-Michael | Unsaturated alcohol | Chiral phosphoric acids | Spirocyclic tetrahydropyran | whiterose.ac.uk |
Derivatization for the Elaboration of Complex Molecular Architectures
This compound is a valuable starting material for the synthesis of more complex molecules, particularly those containing a tetrahydropyran ring, a common motif in natural products. core.ac.ukorganic-chemistry.org
A key strategy involves the initial conversion of the diester to tetrahydropyran-4-carboxylic acid, as previously described. ijprajournal.com This monocarboxylic acid can then be subjected to a variety of transformations. For example, the carboxylic acid can be converted to an acid chloride, which can then react with various nucleophiles to form amides, esters, or ketones.
Furthermore, the tetrahydropyran-4-one, accessible from the carboxylic acid, is a versatile intermediate for constructing spirocyclic systems. For instance, a Knoevenagel/Michael reaction with cyclohexanone (B45756) can lead to spiro-fused tetrahydropyran products. acs.org The synthesis of spirocyclic dihydropyrazoles has been demonstrated starting from cyclic ketones, a reaction that could be applied to tetrahydropyran-4-one. shu.ac.uk The construction of spirocyclic tetrahydroquinolines has also been achieved through reactions involving cyclic ketones, highlighting the potential of tetrahydropyran-4-one as a precursor to complex heterocyclic systems. researchgate.net
The inherent symmetry of this compound, combined with the ability to selectively modify its functional groups, makes it a powerful tool for the divergent synthesis of libraries of complex molecules for drug discovery and other applications.
V. Advanced Spectroscopic Characterization of Diethyl Tetrahydropyran 4,4 Dicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon environments and their connectivities can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in Diethyl tetrahydropyran-4,4-dicarboxylate. The chemical shift (δ) of each nucleus is influenced by the electron density of its surroundings, with electronegative atoms like oxygen causing a "deshielding" effect that shifts signals to a higher frequency (downfield).
In the ¹H NMR spectrum, the protons of the two equivalent ethyl groups are expected to appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group), a characteristic pattern resulting from spin-spin coupling. The protons on the tetrahydropyran (B127337) ring would appear as distinct multiplets. The methylene (B1212753) protons adjacent to the ring oxygen (-O-CH₂-) are the most deshielded among the ring protons, appearing further downfield.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ester groups is the most deshielded and appears at the lowest field. The quaternary carbon at the 4-position, bonded to two carboxyl groups, is also significantly deshielded. The carbons of the ethyl groups and the tetrahydropyran ring appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in parts per million (ppm). Multiplicity is abbreviated as s (singlet), t (triplet), q (quartet), m (multiplet).
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -COOCH₂CH₃ | ~1.25 | t | ~14 |
| -COO CH₂CH₃ | - | - | ~170 |
| -COOCH₂ CH₃ | ~4.20 | q | ~62 |
| C4 | - | - | ~55 |
| C3, C5 | ~2.00 | t | ~30 |
| C2, C6 | ~3.70 | t | ~65 |
While 1D NMR identifies the types of protons and carbons, 2D NMR techniques reveal how they are connected, which is crucial for confirming the molecular structure and determining its stereochemistry. creative-biostructure.commdpi.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.commnstate.edu For this compound, a COSY spectrum would show a cross-peak between the triplet and quartet of the ethyl groups, confirming their connectivity. It would also show correlations between the protons at C2/C6 and C3/C5, establishing the connectivity within the tetrahydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comemerypharma.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~3.70 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming their assignment to the C2 and C6 positions.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is invaluable for identifying connections across quaternary carbons. For instance, the methylene protons of the ethyl groups (~4.20 ppm) would show a correlation to the carbonyl carbon (~170 ppm), confirming the ester linkage. Protons on C3/C5 would show correlations to the quaternary C4 carbon, confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For cyclic systems like the tetrahydropyran ring, NOESY is essential for determining the conformational arrangement, such as a chair conformation, by observing correlations between axial and equatorial protons on different carbons.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.
For this compound, the molecular formula is C₁₁H₁₈O₅, corresponding to a monoisotopic mass of approximately 230.1154 amu. nist.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula, a critical step in identifying an unknown compound. nih.govnih.gov
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The fragmentation pattern for this compound would be expected to show characteristic losses associated with its ester and ether functionalities. libretexts.orgyoutube.com Common fragmentation pathways would include:
Loss of an ethoxy group (-OCH₂CH₃): Resulting in a peak at m/z 185.
Loss of an ethoxycarbonyl group (-COOCH₂CH₃): Leading to a fragment at m/z 157.
Alpha-cleavage: Breakage of the C-C bond adjacent to the ring oxygen, a common pathway for ethers. youtube.com
McLafferty rearrangement: A possible rearrangement involving the ester group, though less common for diethyl esters compared to those with longer alkyl chains. ingentaconnect.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Significance |
| Molecular Formula | C₁₁H₁₈O₅ | HRMS | Confirms the elemental composition. |
| Exact Mass | 230.1154 amu | HRMS | Provides high-confidence formula determination. nist.gov |
| Molecular Ion [M]⁺ | ~230 | MS | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z 185, 157 | MS | Indicate structural features like ester and ether groups. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule by interacting with infrared light (IR) or through inelastic scattering of monochromatic light (Raman). These two techniques are complementary, governed by different selection rules: a vibrational mode is IR-active if it causes a change in the molecule's dipole moment, and Raman-active if it causes a change in its polarizability. uni-siegen.deedinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester and ether linkages in the 1300-1000 cm⁻¹ region and the C-H stretching of the alkane groups just below 3000 cm⁻¹. The NIST database shows a prominent IR spectrum for this compound. nist.gov
Raman Spectroscopy: In a Raman spectrum, the C=O stretch would also be visible, though typically weaker than in the IR spectrum. Symmetrical vibrations, such as the symmetric stretching of the C-O-C ether linkage, may be more prominent in the Raman spectrum than in the IR spectrum. The combination of IR and Raman spectra provides a more complete inventory of the molecule's vibrational modes. libretexts.orgcardiff.ac.uk
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850-2980 | Medium-Strong | 2850-2980 | Strong |
| C=O Stretch (ester) | ~1735 | Very Strong | ~1735 | Medium |
| C-O Stretch (ester & ether) | 1000-1300 | Strong | 1000-1300 | Medium-Weak |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgrsc.org By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to generate a precise 3D map of electron density, from which the exact positions of atoms can be determined. libretexts.org
Molecular Connectivity: The complete bonding framework of the molecule.
Conformation: The precise chair, boat, or twist-boat conformation of the tetrahydropyran ring. Studies on similar spiro-dioxopyran rings have shown that they can adopt twist-boat conformations.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, providing insight into any potential ring strain or steric interactions.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that govern the solid-state structure. mdpi.commdpi.com
This technique provides the ultimate proof of structure and offers a level of detail unattainable by spectroscopic methods that measure properties averaged over a population of molecules in solution. researchgate.netresearchgate.net
Vi. Computational and Theoretical Investigations of Diethyl Tetrahydropyran 4,4 Dicarboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Diethyl tetrahydropyran-4,4-dicarboxylate, DFT calculations can elucidate its fundamental electronic properties, stability, and predict its reactivity.
DFT studies can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of its reactions. For instance, the carbonyl oxygen atoms of the ester groups are expected to be electron-rich, while the carbonyl carbon atoms are electron-deficient.
Key parameters that can be obtained from DFT calculations for this compound are summarized in the table below.
| Parameter | Significance |
| Optimized Molecular Geometry | Provides accurate bond lengths and angles. |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
| Electrostatic Potential (ESP) | Maps electron density to predict reactive sites. |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. |
While specific DFT studies on this compound are not extensively reported in the literature, the application of these methods is a standard approach in modern chemical research to understand the behavior of organic molecules. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govresearchgate.net These simulations can provide a detailed understanding of the conformational landscapes and dynamics of this compound in various environments. mdpi.com
The tetrahydropyran (B127337) ring in this compound can adopt several conformations, with the chair conformation being the most common. However, other conformations like the boat and twist-boat are also possible. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity if it were to be used as a scaffold for drug design.
Moreover, the two ethyl ester groups attached to the C4 position of the tetrahydropyran ring have rotational freedom. MD simulations can model the dynamics of these side chains, revealing their preferred orientations and how they interact with each other and the ring. This information is important for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.
A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent, and then calculating the forces between the atoms and their subsequent motions over time. The trajectory of the atoms can then be analyzed to extract information about the conformational dynamics.
| Simulation Aspect | Insight Gained |
| Conformational Search | Identification of stable and metastable conformers (e.g., chair, boat). |
| Energy Landscapes | Determination of the relative energies of different conformations. |
| Rotational Dynamics | Understanding the flexibility of the ethyl ester side chains. |
| Solvent Effects | Probing how the solvent influences the conformational preferences. |
By providing a dynamic picture of the molecule, MD simulations offer a deeper understanding of its behavior than static quantum chemical calculations alone. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation and interpretation. DFT is a particularly useful tool for predicting vibrational and nuclear magnetic resonance (NMR) spectra. researchgate.net
The infrared (IR) spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST). nist.gov A theoretical IR spectrum can be calculated using DFT. The calculated vibrational frequencies can be correlated with the experimental spectrum to assign the observed absorption bands to specific molecular vibrations. For example, the strong absorption band corresponding to the C=O stretching of the ester groups can be precisely located and analyzed.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts can be compared to experimental NMR data to aid in the structural elucidation and assignment of signals. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.
The table below shows the types of spectroscopic data that can be predicted and their experimental counterparts.
| Spectroscopic Technique | Predicted Parameter | Experimental Data for Comparison |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Experimental IR Spectrum nist.gov |
| ¹H NMR Spectroscopy | Proton Chemical Shifts | Experimental ¹H NMR Spectrum |
| ¹³C NMR Spectroscopy | Carbon Chemical Shifts | Experimental ¹³C NMR Spectrum |
The correlation between theoretical and experimental spectra is a powerful approach for confirming the structure of a molecule and for gaining a deeper understanding of its electronic and vibrational properties.
Theoretical Studies on Reaction Pathways, Transition States, and Energy Profiles
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. nih.gov By calculating the potential energy surface (PES) for a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.
The synthesis of this compound typically involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com Theoretical studies could be employed to model this reaction, identifying the transition state for the ring-closing step and calculating the activation energy. This would provide insights into the reaction conditions required and could suggest ways to optimize the synthesis.
Furthermore, the hydrolysis of the ester groups and the subsequent decarboxylation are key reactions of this compound. ijprajournal.com Computational studies can model these reaction pathways, determining the energy profiles and the structures of the transition states. For instance, the mechanism of decarboxylation, whether it proceeds through a concerted or a stepwise pathway, can be elucidated.
| Reaction | Theoretical Investigation | Information Gained |
| Cyclization Synthesis | Transition state search and activation energy calculation. | Understanding of the ring formation mechanism. |
| Ester Hydrolysis | Modeling the reaction with water or hydroxide (B78521). | Elucidation of the hydrolysis mechanism (e.g., addition-elimination). |
| Decarboxylation | Calculation of the energy profile for CO₂ loss. | Determination of the reaction mechanism and energetics. |
These theoretical investigations provide a molecular-level picture of the chemical transformations that this compound can undergo. nih.gov
In Silico Design of Novel Tetrahydropyran Analogues
The tetrahydropyran scaffold is a common motif in many biologically active compounds. This compound can serve as a starting point for the in silico design of novel analogues with potential therapeutic applications. Computational techniques can be used to design and evaluate new molecules before they are synthesized, saving time and resources.
For example, the diethyl ester groups can be replaced with other functional groups to modulate the molecule's properties, such as its polarity, solubility, and ability to form hydrogen bonds. Structure-based drug design methods could be used if a biological target is known. In this approach, new analogues would be designed to fit into the active site of a target protein, and their binding affinity would be estimated using molecular docking and scoring functions.
Even without a specific target, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles. For instance, novel tetrahydropyran analogues have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. nih.gov This demonstrates the potential of the tetrahydropyran scaffold in drug discovery.
The process of in silico design can be summarized as follows:
| Design Step | Computational Method | Objective |
| Scaffold Modification | Virtual library generation. | Create a diverse set of new analogues. |
| Molecular Docking | Docking algorithms and scoring functions. | Predict the binding mode and affinity to a biological target. |
| ADME Prediction | QSAR models and other predictive tools. | Estimate the pharmacokinetic properties of the designed molecules. |
| Lead Optimization | Iterative design and evaluation. | Improve the properties of the most promising candidates. |
Through these computational approaches, this compound can be used as a template for the rational design of new molecules with tailored properties.
Vii. Strategic Applications of Diethyl Tetrahydropyran 4,4 Dicarboxylate in Complex Molecule Synthesis
Retrosynthetic Analysis Utilizing Tetrahydropyran-4,4-dicarboxylate Synthons
Retrosynthetic analysis is a powerful tool in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in Diethyl tetrahydropyran-4,4-dicarboxylate and its derivatives are valuable synthons in this process due to the strategic bond disconnections they enable.
The tetrahydropyran-4,4-dicarboxylate scaffold allows for several key disconnection strategies. The carbon-oxygen bonds within the ether linkage and the carbon-carbon bonds adjacent to the ester groups are logical points for disconnection. For instance, disconnecting the C-O bonds of the tetrahydropyran (B127337) ring suggests a synthesis from a diol and a carbonyl compound or a related electrophile.
A primary disconnection strategy for molecules containing a tetrahydropyran-4-carboxylic acid moiety involves identifying this substructure and tracing it back to this compound. ijprajournal.com This approach simplifies the target molecule by removing a key functional group and a stereocenter in a single retrosynthetic step. The forward reaction would then involve the hydrolysis and subsequent decarboxylation of the diester.
Another strategic disconnection involves the bonds alpha to the ester groups. These positions can be functionalized, and the disconnection would lead to synthons that can be reconnected using standard carbon-carbon bond-forming reactions, such as alkylation or condensation reactions. The presence of two ester groups provides the flexibility to perform either a symmetrical or an asymmetrical functionalization.
| Target Substructure | Disconnection | Synthon | Synthetic Equivalent |
| Tetrahydropyran-4-carboxylic acid | C-C bond at C4 | Carboxylate anion at C4 | This compound |
| 4-Alkyl-tetrahydropyran-4-carboxylate | C-C bond at C4 | Enolate of tetrahydropyran-4-carboxylate | This compound and an alkyl halide |
| Spirocyclic system at C4 | C-C bonds at C4 | Dielectrophile and a nucleophilic carbon at C4 | This compound and a dihaloalkane |
Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to simplify the synthesis. ub.edu In the context of this compound, FGI plays a pivotal role in accessing a variety of derivatives.
A prominent example of FGI is the conversion of the diester functionality into other groups. The hydrolysis of both ester groups to form a dicarboxylic acid is a common FGI step. ijprajournal.com This diacid can then undergo controlled mono-decarboxylation to yield tetrahydropyran-4-carboxylic acid. ijprajournal.com This transformation is a key step in the synthesis of various pharmaceutical intermediates. ijprajournal.com
The ester groups can also be reduced to primary alcohols, which can then be further transformed into a variety of other functional groups, such as aldehydes, halides, or amines. These transformations significantly expand the synthetic utility of the tetrahydropyran-4,4-dicarboxylate scaffold.
| Initial Functional Group | Target Functional Group | Reagents | FGI Strategy |
| Diester | Dicarboxylic acid | NaOH, H₂O | Hydrolysis |
| Dicarboxylic acid | Monocarboxylic acid | Heat | Decarboxylation |
| Diester | Diol | LiAlH₄ | Reduction |
| Diol | Dihalide | PBr₃ or SOCl₂ | Halogenation |
Role as a Building Block in the Synthesis of Diverse Heterocyclic Compounds
The tetrahydropyran ring is a common motif in many biologically active compounds and natural products. rsc.orgnih.gov this compound serves as an excellent starting material for the synthesis of a variety of other heterocyclic systems.
The synthesis of tetrahydropyran-4-carboxylic acid from this compound is a well-established process. ijprajournal.com This carboxylic acid is a valuable intermediate for the construction of more complex heterocyclic systems, including azaspiro[4.5]decane derivatives, which have shown affinity for opioid receptors. ijprajournal.com
Furthermore, the diester functionality at the 4-position can be utilized to construct spirocyclic systems. By reacting the enolate of this compound with dihaloalkanes, it is possible to form a new ring fused at the C4 position, leading to the synthesis of novel spiro-heterocycles.
| Starting Material | Reagents | Product | Heterocyclic System |
| This compound | 1. NaOH, H₂O 2. Heat | Tetrahydropyran-4-carboxylic acid | Tetrahydropyran |
| Tetrahydropyran-4-carboxylic acid | Further synthetic steps | Azaspiro[4.5]decane derivatives | Spiro-azaspirocycle |
| This compound | 1. NaH 2. 1,n-Dihaloalkane | Spirocyclic diester | Spiro-heterocycle |
Construction of Chiral Tetrahydropyran-Containing Scaffolds through Asymmetric Synthetic Routes
The development of asymmetric methods for the synthesis of chiral tetrahydropyrans is of significant interest due to the prevalence of these motifs in biologically active molecules. While this compound is achiral, its functional handles can be exploited to introduce chirality.
One potential strategy involves the enantioselective hydrolysis of one of the two ester groups using a chiral catalyst, such as a lipase, to generate a chiral monoester. This chiral intermediate can then be elaborated into more complex chiral molecules.
Another approach is to convert the diester into a prochiral intermediate, which can then undergo an asymmetric transformation. For example, reduction of the diester to the diol, followed by a mono-protection and oxidation of the remaining alcohol to an aldehyde, would generate a prochiral substrate. An asymmetric allylation or aldol (B89426) reaction at this position would then introduce a new stereocenter with high enantioselectivity.
Integration into Advanced Synthetic Methodologies for Natural Product Synthesis
The tetrahydropyran ring is a key structural feature in a vast array of natural products, including polyether antibiotics and marine macrolides. ijprajournal.comnih.gov Synthetic strategies for constructing these complex molecules often rely on the use of pre-functionalized tetrahydropyran building blocks. This compound, with its versatile functional groups, is an attractive starting material for the synthesis of such building blocks.
For example, the synthesis of a substituted tetrahydropyran fragment required for a natural product could begin with this compound. The ester groups can be differentially manipulated to introduce various substituents with specific stereochemistry. This approach allows for the convergent synthesis of complex natural products by preparing key fragments in advance.
Design and Synthesis of Molecules with Defined Stereochemistry
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The rigid chair-like conformation of the tetrahydropyran ring in this compound can be used to influence the stereochemical outcome of reactions at or near the ring.
For instance, reactions at the C4 position can be influenced by the steric bulk of the axial and equatorial ester groups. By selectively modifying one of the ester groups, it may be possible to direct the approach of a reagent from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed bond.
Furthermore, the tetrahydropyran ring can be opened to generate an acyclic precursor with defined stereocenters, which can then be used in the synthesis of other complex molecules. This strategy leverages the stereochemical information embedded in the cyclic starting material to control the stereochemistry of the final product.
Use in Developing Novel Organic Reaction Methodologies
The unique structural characteristics of this compound, specifically its geminal diester functionality situated on a stable tetrahydropyran ring, make it a valuable substrate for the development and optimization of novel organic reaction methodologies. Its utility is particularly evident in the refinement of decarboxylation procedures and as a precursor to compounds employed in modern catalytic systems.
Refinement of Decarboxylation Protocols
The conversion of geminal dicarboxylic acids or their esters to monocarboxylic acids is a fundamental transformation in organic synthesis. This compound and its hydrolyzed derivative, tetrahydropyran-4,4-dicarboxylic acid, have served as key substrates in the development of improved decarboxylation methods. Early procedures required harsh conditions, such as heating to 180-185°C, which posed significant safety risks on an industrial scale and often resulted in lower yields ijprajournal.comgoogle.com.
Research has focused on developing milder and more controlled protocols. Methodological advancements have demonstrated that the decarboxylation of the intermediate tetrahydropyran-4,4-dicarboxylic acid can be efficiently achieved at significantly lower temperatures (120-130°C) ijprajournal.com. This was accomplished by using specific solvent media, such as aromatic hydrocarbons like xylene, often in combination with paraffin (B1166041) oil. This newer methodology not only enhances safety by avoiding high temperatures but also improves reaction control and yield ijprajournal.com.
| Method | Substrate | Temperature | Key Conditions/Reagents | Reported Issues |
|---|---|---|---|---|
| Traditional Thermal | This compound or Tetrahydropyran-4,4-dicarboxylic acid | 180-185°C | Neat heating | Industrially unsafe, low yield, poor control ijprajournal.comgoogle.com |
| Optimized Protocol | Tetrahydropyran-4,4-dicarboxylic acid | 120-130°C | Aromatic hydrocarbon solvent (e.g., Xylene), Paraffin oil | Improved safety, better control over CO2 evolution, higher yield ijprajournal.com |
Precursor to Catalysts in Photoredox Chemistry
Beyond its role in refining thermal reactions, this compound is a crucial precursor to Tetrahydropyran-4-carboxylic acid ijprajournal.com. This derivative has gained prominence in the development of novel green chemistry methodologies. Specifically, Tetrahydropyran-4-carboxylic acid is utilized as a catalyst in organophotoredox decarboxylation reactions ijprajournal.com.
Visible-light photoredox catalysis is a rapidly evolving field that uses light to drive chemical reactions under mild conditions. The use of an organic catalyst derived from this compound in such systems highlights the compound's strategic importance. It provides access to a key building block that facilitates the development of cutting-edge, environmentally friendly synthetic methods for C-C bond formation, moving away from traditional, often harsher, chemical transformations. The stability of the tetrahydropyran scaffold is essential for the utility of its derivatives in these innovative catalytic cycles.
Viii. Future Directions and Emerging Research Avenues
Development of More Efficient and Selective Catalytic Systems for Tetrahydropyran (B127337) Dicarboxylate Synthesis
The traditional synthesis of diethyl tetrahydropyran-4,4-dicarboxylate involves the reaction of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com While effective, this method often requires harsh conditions. Future research is focused on developing advanced catalytic systems to improve efficiency, selectivity, and sustainability.
Key research thrusts include:
Transition Metal Catalysis: Exploration of metals like rhodium, copper, and palladium is a promising avenue. For instance, rhodium-catalyzed conjugate additions to dihydropyranone templates have shown high trans-selectivity for 2,6-disubstituted tetrahydropyrans, a strategy that could be adapted for gem-dicarboxylate synthesis. researchgate.net Similarly, copper(II)-catalyzed Henry reactions followed by oxa-Michael reactions have yielded 2,6-cis-substituted tetrahydropyrans with excellent stereoselectivity. acs.org Future work will likely target the development of catalysts that can facilitate the direct, stereoselective construction of the 4,4-dicarboxylate pattern.
Organocatalysis: Chiral phosphoric acids and other organocatalysts are being investigated for their ability to control cyclization reactions. These catalysts have been successful in reagent-controlled cyclizations of epoxy-alcohols to form tetrahydropyran rings, offering a metal-free alternative with high selectivity. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts, such as Ni/SiO₂, has proven effective in the synthesis of the parent tetrahydropyran ring from renewable resources. rsc.orgosti.gov Developing heterogeneous catalysts for the synthesis of the dicarboxylate derivative would simplify product purification, allow for catalyst recycling, and align with green chemistry principles.
| Catalyst Type | Potential Reaction | Advantages | Research Goal for Dicarboxylate Synthesis |
| Rhodium Complexes | Conjugate Addition | High stereoselectivity | Adapting for geminal disubstitution |
| Copper(II) Complexes | Sequential Henry/oxa-Michael | Excellent enantioselectivity | One-pot synthesis of functionalized dicarboxylates |
| Chiral Phosphoric Acids | Epoxide Ring Opening | Metal-free, high selectivity | Asymmetric synthesis of chiral tetrahydropyran cores |
| Supported Ni/SiO₂ | Hydrogenation/Cyclization | Recyclable, suitable for flow chemistry | Development for one-pot synthesis from bio-based precursors |
Exploration of New Reactivity Modes and Unprecedented Transformations of the Dicarboxylate Moiety
The gem-dicarboxylate group in this compound is a hub of chemical reactivity that remains underexplored. Current applications primarily use it as a precursor to tetrahydropyran-4-carboxylic acid via hydrolysis and controlled decarboxylation. ijprajournal.comgoogle.com Future research aims to unlock new synthetic pathways by leveraging the unique electronic and steric environment of this moiety.
Emerging areas of exploration include:
Selective Monofunctionalization: Developing methods for the selective hydrolysis or functionalization of only one of the two ester groups would create valuable synthetic intermediates with orthogonal reactivity. This has been demonstrated for similar 4-aryl-4H-pyran-3,5-dicarboxylates, where specific conditions allow for selective monohydrolysis. researchgate.net
Decarboxylative Functionalization: Moving beyond simple hydrodecarboxylation, research into decarboxylative cross-coupling reactions could attach a wide array of functional groups directly to the 4-position of the tetrahydropyran ring. This has been shown to be effective for other 4-substituted tetrahydropyran carboxylic acids. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening of the tetrahydropyran core, potentially triggered by transformations at the dicarboxylate center, could lead to novel linear oxygenated compounds that are otherwise difficult to synthesize.
Krapcho Decarboxylation: While thermal decarboxylation is known, exploring milder, more selective methods like the Krapcho decarboxylation could improve yields and functional group tolerance for producing mono-ester derivatives.
Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactions. For tetrahydropyran systems, computational studies are crucial for elucidating complex reaction mechanisms and guiding the design of new catalysts and synthetic routes.
Future computational efforts will likely focus on:
Mechanism of Cyclization: Modeling the transition states of key ring-forming reactions, such as the oxa-Michael addition, can provide insights into the origins of stereoselectivity. researchgate.netacs.org DFT has been used to investigate the mechanism of phosphine-catalyzed oxa-Michael reactions and can be applied to understand the formation of the tetrahydropyran dicarboxylate ring. researchgate.net
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of more efficient and selective systems. By modeling catalyst-substrate interactions, researchers can predict which ligands and metal centers are most likely to achieve the desired transformation with high yield and stereocontrol.
Reactivity Prediction: Modeling the electronic structure of this compound can help predict its reactivity at various sites. This can guide the experimental exploration of new transformations, such as selective functionalization or ring-opening reactions. DFT studies on related systems, like the hydrogenation and ring-opening of furan (B31954) on palladium surfaces, demonstrate the power of this approach to predict reaction pathways and energy barriers. rsc.orgrsc.org
| Computational Method | Research Application | Insights Gained |
| Density Functional Theory (DFT) | Transition state analysis of cyclization reactions | Understanding stereochemical outcomes, reaction kinetics |
| Molecular Dynamics (MD) | Simulating solvent effects and catalyst dynamics | Optimizing reaction conditions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large, complex catalytic systems | Elucidating enzyme-catalyzed or complex ligand effects |
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. nih.gov For the synthesis of this compound and its derivatives, flow chemistry and automation represent a major frontier.
Key developments in this area include:
Continuous Flow Synthesis: The synthesis of the parent tetrahydropyran ring has been successfully demonstrated in a continuous flow reactor using a heterogeneous catalyst. rsc.orgosti.gov Adapting the synthesis of the dicarboxylate derivative to a flow process could enable safer handling of reagents, improved heat transfer, and higher throughput. Multi-step sequences, including cyclization, hydrogenation, and further functionalization, can be telescoped into a single continuous process. atmiyauni.ac.inresearchgate.net
Automated Synthesis Libraries: Automated platforms are increasingly used for the high-throughput synthesis and screening of compound libraries for drug discovery. researchgate.netnih.govnih.gov Integrating the synthesis of the tetrahydropyran dicarboxylate core onto these platforms would allow for the rapid generation of a diverse range of derivatives for biological testing. Reagent cartridges and modular systems can be employed to systematically vary substituents and explore structure-activity relationships. researchgate.netsigmaaldrich.com
Expanding the Scope of Green Chemistry Principles in Tetrahydropyran Derivative Production
Green chemistry principles are guiding the future of chemical manufacturing, emphasizing waste reduction, use of renewable resources, and development of environmentally benign processes. The production of tetrahydropyran derivatives is an active area for applying these principles.
Future research will emphasize:
Renewable Feedstocks: A significant advancement has been the synthesis of tetrahydropyran from furfural, which is derived from renewable biomass. rsc.orgosti.gov Future work will aim to develop pathways to this compound starting from similar bio-based platform molecules, replacing petroleum-derived precursors like bis(2-chloroethyl) ether. rsc.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry goal. Catalytic cyclizations and addition reactions are inherently more atom-economical than multi-step routes involving protecting groups or stoichiometric reagents.
Biodegradable Catalysts and Solvents: The use of non-toxic, biodegradable catalysts, such as honey, has been reported for the synthesis of some tetrahydropyran derivatives. journaljpri.com Research into biodegradable solvents and catalysts for the production of this compound will reduce the environmental impact of its synthesis. rsc.org
Novel Applications in Materials Science Precursors and Advanced Organic Chemistry Research
While the tetrahydropyran motif is well-established in medicinal chemistry, the unique structure of this compound makes it a candidate for applications in materials science and as a specialized building block in organic synthesis.
Potential future applications include:
Polymer Synthesis: As a dicarboxylate, the molecule is a prime candidate to serve as a monomer for the synthesis of novel polyesters, polyamides, or polyurethanes. The rigid, non-planar tetrahydropyran ring incorporated into a polymer backbone could impart unique thermal and mechanical properties, such as increased glass transition temperature and modified solubility.
Advanced Solvents: The parent compound, tetrahydropyran, has been identified as a green and economically competitive solvent with potential applications in plastic dissolution and recycling. rsc.orgosti.gov The dicarboxylate derivative could be explored for specialized solvent applications where its polarity and coordinating ability are advantageous.
Cross-linking Agents: The two ester functionalities could be converted into other reactive groups, creating a rigid cross-linking agent for resins and polymers. This could enhance the durability and performance of various materials.
Scaffolds for Complex Synthesis: In advanced organic chemistry, the tetrahydropyran dicarboxylate can serve as a stereochemical scaffold. The rigid ring structure can be used to control the spatial arrangement of functional groups in the synthesis of complex molecules and natural products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl tetrahydropyran-4,4-dicarboxylate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via cyclocondensation or esterification reactions. For example, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests starting from tetrahydropyran precursors and employing diethyl dicarboxylate under acidic catalysis. Reaction progress is typically monitored via thin-layer chromatography (TLC) or HPLC, with spectroscopic confirmation (e.g., H NMR for ester proton signals at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Key techniques include:
- H/C NMR : To confirm ester groups, tetrahydropyran ring protons, and absence of impurities.
- IR Spectroscopy : For carbonyl (C=O) stretches (~1720 cm) and ether (C-O-C) vibrations (~1100 cm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N or Ar) at −20°C to prevent hydrolysis of ester groups. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART diffractometer (CuKα radiation, λ = 1.54178 Å) is ideal. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on resolving disordered solvent molecules via PART and ISOR commands. Typical parameters: R < 0.05, wR < 0.12, and goodness-of-fit (S) ~1.0 .
Q. What strategies address contradictions in crystallographic data, such as twinning or low-resolution datasets?
- Methodological Answer : For twinned data, employ the TWIN command in SHELXL with a BASF parameter to model twin domains. For low-resolution data (e.g., >1.0 Å), use restraints (e.g., DFIX, SIMU) to stabilize geometry. Validate models with R < 0.05 and cross-check using ORTEP-3 for thermal ellipsoid visualization .
Q. How can computational methods predict synthetic routes and optimize reaction conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Machine learning platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible routes. Solvent effects are evaluated via COSMO-RS, while catalytic activity is optimized using Hammett plots or linear free-energy relationships .
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
- Methodological Answer : Use cell viability assays (MTT or CCK-8) for antitumor activity screening. For mechanism studies, employ flow cytometry (apoptosis assays) or Western blotting (protein expression). Ensure derivatives are purified to >95% (HPLC) and dissolved in DMSO (<0.1% v/v in media) to avoid cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
